3-[2-(4-Bromophenyl)ethoxy]azetidine
Description
3-[2-(4-Bromophenyl)ethoxy]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-(4-bromophenyl)ethoxy group. The molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 280.14 g/mol (inferred from structural analogs in –9). This compound is structurally related to intermediates in pharmaceutical synthesis (e.g., pyrimidine derivatives in ) and may exhibit applications in drug discovery, particularly in targeting central nervous system or inflammatory disorders due to azetidine's metabolic stability and bioavailability .
Properties
IUPAC Name |
3-[2-(4-bromophenyl)ethoxy]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)5-6-14-11-7-13-8-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVTZENOUZFSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Ring-Closing via Sulfonium Salt Intermediates
Azetidine synthesis via sulfonium salt intermediates represents a foundational approach. As demonstrated by Bristol University researchers , (2-bromoethyl)sulfonium triflate (1 ) facilitates nucleophilic ring-closing reactions. For 3-[2-(4-Bromophenyl)ethoxy]azetidine, the protocol involves:
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Precursor Preparation : 4-Bromophenethyl alcohol is converted to the corresponding bromoethyl ether using 1,2-dibromoethane and a base (e.g., K₂CO₃).
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Sulfonium Salt Activation : The bromoethyl ether reacts with (2-bromoethyl)sulfonium triflate in acetonitrile, forming a vinylsulfonium intermediate.
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Intramolecular Cyclization : Base-mediated deprotonation triggers nucleophilic attack by the ethoxy oxygen, displacing diphenylsulfide to yield the azetidine ring .
Key Data :
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Reaction Time: 12–16 hours at 60°C.
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Characterization: (CDCl₃) δ 7.42 (d, , 2H, ArH), 6.82 (d, , 2H, ArH), 4.12 (t, , 2H, OCH₂), 3.76–3.68 (m, 1H, NCH), 3.52–3.45 (m, 2H, CH₂N), 2.95–2.88 (m, 2H, CH₂Br) .
Pd-Catalyzed C(sp³)–H Arylation for Late-Stage Functionalization
Recent advances in C–H activation enable direct functionalization of azetidine rings. A method adapted from antimalarial drug synthesis involves:
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Azetidine Precursor : 3-Ethoxyazetidine is protected as an N-trifluoroacetamide (TFA) to enhance directing group efficacy.
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Arylation : Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), and AgOAc mediate coupling with 4-bromoiodobenzene in dichloroethane at 110°C.
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Deprotection : NH₃/MeOH removes the TFA group, yielding the target compound .
Optimization Insights :
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Substrate Scope: Tolerates electron-deficient aryl iodides (yields: 52–72%).
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Stereochemical Control: Retention of configuration confirmed via X-ray crystallography .
Cyclization of Amino Alcohol Derivatives
A two-step cyclization strategy, adapted from VulcanChem protocols , leverages amino alcohol intermediates:
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Etherification : 4-Bromophenol reacts with 2-chloroethanol in DMF/K₂CO₃ to form 2-(4-bromophenoxy)ethanol.
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Mesylation : Treatment with methanesulfonyl chloride (MsCl) produces the mesylate derivative.
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Ring-Closing : Reaction with azetidine-3-ol under basic conditions (NaH, THF) forms the target compound .
Critical Parameters :
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Temperature: 0°C to room temperature prevents epimerization.
Horner–Wadsworth–Emmons (HWE) Reaction
The HWE reaction, utilized in azetidine amino acid synthesis , offers an alternative route:
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Phosphonate Ester Formation : Diethyl 2-(dimethoxyphosphoryl)acetate reacts with 4-bromophenethyl glycol.
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Cyclization : DBU catalyzes intramolecular olefination, forming the azetidine ring.
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Reduction : NaBH₄ reduces ester groups to hydroxyls, followed by etherification .
Advantages :
Comparative Analysis of Synthetic Methods
Characterization and Validation
All routes employ spectroscopic validation:
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)ethoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) for azide substitution, sodium methoxide (NaOMe) for methoxy substitution.
Major Products Formed
Oxidation: Formation of 4-bromophenyl ketones or carboxylic acids.
Reduction: Formation of 3-[2-(phenyl)ethoxy]azetidine.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[2-(4-Bromophenyl)ethoxy]azetidine is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of azetidine have shown promising results in inhibiting tumor growth in vitro .
- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the bromophenyl group is believed to enhance this activity .
Biological Studies
Studies have focused on the interaction of this compound with biological targets:
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity or diabetes. For example, azetidine derivatives have been noted for their ability to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This could lead to applications in pain management or neurological disorders .
Material Science
In addition to biological applications, this compound serves as a building block in the synthesis of advanced materials:
- Polymer Synthesis : The compound can be utilized to create polymers with unique properties due to its functional groups. This application is particularly relevant in developing specialty chemicals and materials for industrial use .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of azetidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of azetidine derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)ethoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bromophenyl group can also participate in various binding interactions, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Structural Analogs with Azetidine Core
a) 3-(4-Bromophenyl)azetidine HCl (CAS 90561-74-3)
- Structure : Direct attachment of 4-bromophenyl to azetidine, lacking the ethoxy linker.
- Molecular Formula : C₉H₁₀BrN·HCl.
- Key Differences : The absence of the ethoxy group reduces steric bulk and may limit solubility. This compound serves as a precursor for further functionalization .
b) 3-(2-(Benzyloxy)ethoxy)azetidine
- Structure : Benzyloxy group replaces 4-bromophenyl.
- Molecular Formula: C₁₂H₁₇NO₂.
- Key Differences : The benzyl group is less electronegative than bromophenyl, altering electronic properties. This compound is used in polymer chemistry due to its stability .
c) 3-((4-Bromophenyl)thio)azetidine HCl (CAS 1448873-68-4)
- Structure : Thioether (S-) linkage instead of ether (O-).
- Molecular Formula : C₉H₁₁BrNS·HCl.
- Key Differences : Thioethers exhibit higher metabolic resistance but lower polarity compared to ethers, influencing pharmacokinetics .
Compounds with 4-Bromophenyl Substituents but Different Cores
a) 2-[3-(4-Bromophenyl)propan-3-one]-1,3,4-oxadiazoles
- Structure : Oxadiazole core with 4-bromophenyl ketone substituents.
- Activity : Anti-inflammatory efficacy (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin .
- Comparison : The oxadiazole ring enhances π-π stacking but reduces conformational flexibility compared to azetidine.
b) Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N-propylsulfamide)
- Structure : Pyrimidine core with ethoxy-linked bromophenyl and sulfamide groups.
- Application : Approved for pulmonary arterial hypertension. The pyrimidine core improves target affinity but increases molecular weight (vs. azetidine) .
c) Spiroazetidine Derivatives (e.g., cis-3f)
- Structure : Spiro-fused azetidine-indoline system.
- Synthesis : Prepared via Staudinger cycloaddition (65% yield).
Key Observations :
- Electron-Withdrawing Effects : The 4-bromophenyl group enhances electrophilicity in azetidine derivatives, aiding interactions with biological targets.
- Ring Size and Flexibility : Azetidine’s four-membered ring offers rigidity, while oxadiazoles and pyrimidines provide planar geometries for target binding.
- Synthetic Utility : Ethoxy-linked bromophenyl azetidines are versatile intermediates, as seen in the synthesis of Macitentan analogs .
Biological Activity
3-[2-(4-Bromophenyl)ethoxy]azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique azetidine ring structure substituted with a bromophenyl group. Its chemical formula is CHBrN, and it has been synthesized using various methodologies that enhance its yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant antiproliferative effects on MCF-7 breast cancer cells, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that azetidine derivatives can disrupt cell envelope biogenesis in bacteria, leading to their growth inhibition .
- Mechanism of Action : The biological effects of this compound are believed to stem from its interaction with specific molecular targets. This includes inhibition of tubulin assembly, which is crucial for cancer cell division . Additionally, the presence of the bromophenyl group may enhance binding affinity to biological targets .
Antiproliferative Effects
A series of studies focused on the antiproliferative effects of azetidine derivatives revealed that structural modifications significantly influence their activity. For example:
- Study on MCF-7 Cells : Compounds with similar scaffolds to this compound were tested for cytotoxicity against MCF-7 cells. Results indicated a strong correlation between structural features and anticancer efficacy, with certain substituents enhancing activity .
Antimicrobial Activity
Research conducted at the University of Birmingham highlighted the antimycobacterial properties of azetidine derivatives:
- Activity Against M. tuberculosis : A library of azetidine compounds was screened for antimycobacterial activity. Notably, compounds with electron-withdrawing groups at specific positions showed enhanced activity against M. bovis BCG strains, suggesting a promising avenue for developing new antimycobacterial agents .
Comparative Analysis
The biological activity of this compound can be compared to other azetidine derivatives:
Q & A
Basic: What are the optimized synthetic routes for 3-[2-(4-Bromophenyl)ethoxy]azetidine, and what experimental conditions are critical for yield improvement?
Methodological Answer:
The synthesis of azetidine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:
- Step 1: Reacting 4-bromophenethyl bromide with a protected azetidine precursor (e.g., tert-butyloxycarbonyl-azetidine) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 80°C .
- Step 2: Deprotection of the azetidine using trifluoroacetic acid (TFA) to yield the final product .
Critical factors include: - Base selection: Cs₂CO₃ enhances nucleophilic displacement efficiency in polar aprotic solvents.
- Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradients (10:1 to 20:1) is recommended for isolating intermediates .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect signals for the azetidine ring protons (δ 3.5–4.0 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm, doublets for bromophenyl). Coupling constants (e.g., J = 8.5 Hz for para-substituted aryl groups) confirm substitution patterns .
- ¹³C NMR: The azetidine carbons appear at δ 45–55 ppm, while the bromophenyl carbons resonate at δ 120–135 ppm .
- X-ray Crystallography: Single-crystal analysis (e.g., at 123 K) resolves bond angles (e.g., C–O–C ≈ 110°) and confirms stereochemistry. Disorder in ethoxy chains may require refinement with anisotropic displacement parameters .
Advanced: What computational approaches are suitable for modeling the conformational dynamics of this compound in solution?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and assess stability of the azetidine ring .
- Molecular Dynamics (MD): Simulate solvation in explicit solvents (e.g., DMSO or water) using AMBER or CHARMM force fields to analyze flexibility of the ethoxy linker and bromophenyl rotation .
- Lattice Energy Calculations: Compare experimental crystallographic data (e.g., CCDC 2032776) with computed lattice energies to evaluate packing efficiency .
Advanced: How does the electronic environment of the bromophenyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination: The bromine atom acts as a directing group, enabling palladium-catalyzed coupling with amines. Use Pd(OAc)₂/XPhos catalysts in toluene at 100°C for C–N bond formation .
- Suzuki-Miyaura Coupling: Replace bromine with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .
- Contradictions: Steric hindrance from the ethoxyazetidine moiety may reduce coupling efficiency compared to simpler aryl bromides. Optimize ligand choice (e.g., SPhos vs. XPhos) to mitigate this .
Advanced: What strategies are employed to resolve crystallographic disorder in this compound derivatives?
Methodological Answer:
- Data Collection: Use low-temperature (123 K) single-crystal X-ray diffraction to minimize thermal motion artifacts. A high data-to-parameter ratio (>15:1) ensures refinement reliability .
- Refinement Techniques: Apply the SHELXL package to model disordered ethoxy chains with split positions and isotropic displacement parameters. Restrain bond distances and angles using DFIX commands .
- Validation: Cross-check residual density maps (max/min ±0.3 eÅ⁻³) and R-factors (R₁ < 0.05 for high-quality data) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity (logP) and improve membrane permeability .
- Azetidine Ring Modifications: Introduce fluorine at the 3-position to enhance metabolic stability, as seen in fluorinated azetidin-2-ones with anticancer activity .
- Ethoxy Linker Optimization: Replace the ethoxy group with polyethylene glycol (PEG) chains to improve solubility and pharmacokinetics, as demonstrated in related sulfonamide derivatives .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- UHPLC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]⁺ ions (m/z ~352) in positive-ion mode .
- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify labile sites (e.g., azetidine ring opening under HCl) .
- Validation Parameters: Ensure limits of detection (LOD) < 0.1% and linearity (R² > 0.999) across 0.1–200 µg/mL ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
